REACTION_CXSMILES
|
C([C:3]1[C:4]([OH:10])=[N:5][S:6][C:7]=1[S:8][CH3:9])#N.[H-].[Na+].S(C1C=CC(C)=CC=1)([O-])(=O)=[O:14].O.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:50])([CH3:49])[CH3:48])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:69])([CH3:68])[CH3:67])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75]>CN(C=O)C.O>[OH2:10].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:49])([CH3:48])[CH3:50])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:68])([CH3:67])[CH3:69])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[OH2:14].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29] |f:1.2,4.5.6.7.8,11.12.13.14.15,17.18.19.20.21|
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NSC1SC)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution heated at 80° C.
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
After 15 hours
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Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 0°-10°
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4 × 100 ml.)
|
Type
|
WASH
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Details
|
The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.)
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Type
|
ADDITION
|
Details
|
The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.)
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Type
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STIRRING
|
Details
|
the solution stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted with ether (2 × 100 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (4 × 150 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel 60
|
Type
|
WASH
|
Details
|
the product eluted with CHCl3 saturated with ammonia
|
Type
|
CUSTOM
|
Details
|
There is obtained 6.3 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=NS1
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(\C=C/C(=O)O)(=O)O.CSC1=CC=NS1.CSC1=CC=NS1.C(\C=C/C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |